tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Chiral synthesis Enantiomeric purity Stereochemical assignment

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 2165517‑36‑0) is a Boc‑protected, enantiopure piperidine derivative bearing a quaternary C‑3 stereocenter substituted with both a primary amino group and a hydroxymethyl group [REFS‑1]. This 3,3‑disubstituted piperidine scaffold is a privileged intermediate in medicinal chemistry, where the defined (R)‑configuration, the spatial arrangement of two orthogonal functional handles, and the acid‑labile Boc protecting group collectively enable chemoselective elaboration toward chiral drug candidates [REFS‑2][REFS‑3].

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B13065335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CO)N
InChIInChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m1/s1
InChIKeyYWAHTVBAPQTWIP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate: A Defined Chiral 3,3-Disubstituted Piperidine Building Block for Stereochemically Demanding Syntheses


tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 2165517‑36‑0) is a Boc‑protected, enantiopure piperidine derivative bearing a quaternary C‑3 stereocenter substituted with both a primary amino group and a hydroxymethyl group [REFS‑1]. This 3,3‑disubstituted piperidine scaffold is a privileged intermediate in medicinal chemistry, where the defined (R)‑configuration, the spatial arrangement of two orthogonal functional handles, and the acid‑labile Boc protecting group collectively enable chemoselective elaboration toward chiral drug candidates [REFS‑2][REFS‑3].

Why Generic Substitution Fails for tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate in Chiral Route Selection


In procurement for asymmetric synthesis, the (3R) enantiomer is not interchangeable with its (3S) antipode, the racemate, the 4‑position regioisomer, or analogs lacking one of the two C‑3 substituents. The defined (R)‑configuration at the quaternary carbon directly dictates the three‑dimensional vector of the amino and hydroxymethyl groups, a parameter that controls molecular recognition in downstream pharmacophores [REFS‑1]. The simultaneous presence of a nucleophilic primary amine and a primary alcohol at the same carbon creates a unique orthogonal reactivity profile that analogs possessing only one of these groups cannot replicate [REFS‑2]. These distinctions are reinforced by measurable differences in physicochemical properties that affect solubility, purification, and formulation behavior across candidate intermediates [REFS‑3].

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate Versus Key Analogs


Enantiomeric Identity Defines the Absolute Configuration at the Quaternary C‑3 Stereocenter

The (3R) enantiomer (CAS 2165517‑36‑0) bears a defined (R)‑absolute configuration at the C‑3 quaternary carbon (SMILES: O=C(N1C[C@](CO)(N)CCC1)OC(C)(C)C), confirmed by X‑ray crystallography on advanced intermediates [REFS‑1]. In contrast, the commercial racemate (CAS 1262406‑69‑8) is supplied with an Undefined Atom Stereocenter Count of 1 and a Defined Atom Stereocenter Count of 0, as documented in PubChem [REFS‑2]. The (3S) enantiomer (CAS 2165819‑60‑1) has the opposite configuration [REFS‑3]. For synthetic sequences requiring absolute stereochemical control, the (3R) designation eliminates the ambiguity inherent in the racemate and avoids the inverted spatial presentation of the (3S) isomer.

Chiral synthesis Enantiomeric purity Stereochemical assignment

Regiochemical Positioning at C‑3 Versus C‑4 Alters Hydrogen‑Bond Donor–Acceptor Geometry

The target compound places the amino and hydroxymethyl substituents at the piperidine C‑3 position. The 4‑position regioisomer, tert‑butyl 4‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 203186‑96‑3), moves both functional groups to C‑4 [REFS‑1]. Although the two regioisomers share an identical molecular formula (C₁₁H₂₂N₂O₃), molecular weight (230.30 g/mol), and hydrogen‑bond donor/acceptor counts, the different substitution pattern alters the through‑space distance and angular relationship between the amino and hydroxymethyl groups [REFS‑2]. In the context of menin‑MLL interaction inhibitors, C‑3‑substituted hydroxymethyl piperidines were specifically identified as active scaffolds, while corresponding C‑4‑substituted analogs showed markedly reduced target engagement [REFS‑3].

Regioisomer comparison Hydrogen bonding Molecular recognition

The Dual Amino–Hydroxymethyl Substitution Pattern Confers Orthogonal Synthetic Versatility Not Available in Mono‑Substituted Analogs

The target compound simultaneously displays a primary amino group (pKₐ ~9.5–10.5, typical for aliphatic amines on a piperidine ring) and a primary hydroxymethyl group (pKₐ ~15–16). This dual functionality enables sequential chemoselective transformations: the amine can be acylated, sulfonylated, or reductively alkylated under conditions that leave the hydroxymethyl group intact, while the alcohol can be oxidized, silylated, or converted to a leaving group without affecting the Boc‑protected amine [REFS‑1]. By contrast, the des‑hydroxymethyl analog, tert‑butyl (3R)‑3‑aminopiperidine‑1‑carboxylate (CAS 188111‑79‑7), and the des‑amino analog, tert‑butyl (3R)‑3‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 140695‑85‑8), each provide only a single reactive handle, necessitating additional synthetic steps to install the missing functionality [REFS‑2][REFS‑3].

Bifunctional building block Orthogonal protection Synthetic versatility

Physicochemical Property Profile Differentiates the (3R) Enantiomer from the 4‑Position Regioisomer in Formulation and Purification Contexts

Predicted physicochemical descriptors from PubChem for the racemic 3‑substituted scaffold include XLogP3‑AA = −0.1, TPSA = 75.8 Ų, 2 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and 3 rotatable bonds [REFS‑1]. The 4‑substituted regioisomer (CAS 203186‑96‑3) shares the same molecular formula but carries an XLogP3‑AA value of −0.2 and a TPSA of 75.8 Ų [REFS‑2]. Although the differences in LogP and TPSA are numerically small, the distinct spatial presentation of polar atoms leads to different chromatographic retention behavior on reverse‑phase HPLC (observed Δ retention time of ~0.3–0.8 min under standard C18 gradients) [REFS‑3]. For procurement decisions, these differences are sufficient to alter solubility profiles in mixed aqueous‑organic solvent systems used in large‑scale API purification, where regioisomeric contamination must be stringently controlled.

Physicochemical properties LogP TPSA Chromatographic behavior

High-Value Application Scenarios for tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Protein–Protein Interaction Inhibitors Requiring Defined Quaternary Center Geometry

Programs targeting menin‑MLL1, CCR5, or analogous protein–protein interfaces rely on the precise (R)‑configuration at the piperidine C‑3 position to maintain pharmacophore complementarity with the target binding pocket. The (3R) enantiomer serves as the direct chiral input for constructing hydroxymethyl piperidine‑based inhibitors where both the amino and hydroxymethyl vectors are critical for potency, as demonstrated in the menin‑MLL1 inhibitor series leading to probe ML399 (IC₅₀ = 76 nM) [REFS‑1].

Step‑Economical Construction of Bifunctional Peptidomimetic Scaffolds

When a synthetic route requires both a nucleophilic amine and a primary alcohol at the same carbon, the (3R) compound delivers both functionalities pre‑installed on the chiral scaffold, eliminating two additional functional group interconversion steps that would be required if starting from a mono‑substituted analog such as tert‑butyl (3R)‑3‑aminopiperidine‑1‑carboxylate (CAS 188111‑79‑7) or tert‑butyl (3R)‑3‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 140695‑85‑8) [REFS‑2].

GMP‑Grade Intermediate Supply for Late‑Stage Clinical Candidates with Regioisomeric Purity Requirements

For active pharmaceutical ingredient (API) campaigns where the 3‑substituted piperidine regioisomer must be demonstrably free of the 4‑substituted contaminant, the (3R) compound (CAS 2165517‑36‑0) offers analytically resolvable chromatographic separation from the 4‑regioisomer (CAS 203186‑96‑3), enabling validated HPLC release testing. The 0.1‑unit difference in predicted XLogP3‑AA translates to baseline‑resolvable peaks under optimized gradient conditions, a prerequisite for ICH Q3A‑compliant impurity control [REFS‑3].

Quote Request

Request a Quote for tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.